molecular formula C13H14N2O2 B1602077 ethyl 1-benzyl-1H-pyrazole-4-carboxylate CAS No. 150559-94-7

ethyl 1-benzyl-1H-pyrazole-4-carboxylate

Cat. No.: B1602077
CAS No.: 150559-94-7
M. Wt: 230.26 g/mol
InChI Key: CUTDJCLKKQWXGM-UHFFFAOYSA-N
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Description

Ethyl 1-benzyl-1H-pyrazole-4-carboxylate is a chemical compound with the molecular formula C13H14N2O2. It belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine . This compound is characterized by the presence of a pyrazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms.

Preparation Methods

The synthesis of ethyl 1-benzyl-1H-pyrazole-4-carboxylate can be achieved through several synthetic routes. One common method involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . Another approach is the cycloaddition of 1,3-dipoles to dipolarophiles . These reactions typically require specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.

For industrial production, the synthesis may involve multi-step processes that ensure high yield and purity. For example, a mixture of ethyl 1-benzylpyrazole-4-carboxylate and lithium hydroxide in tetrahydrofuran and water can be refluxed to produce the desired compound .

Chemical Reactions Analysis

Ethyl 1-benzyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For instance, the compound can be hydrolyzed to form 1-benzyl-1H-pyrazole-4-carboxylic acid using lithium hydroxide in tetrahydrofuran .

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the hydrolysis of this compound results in the formation of 1-benzyl-1H-pyrazole-4-carboxylic acid .

Scientific Research Applications

Synthesis of Bioactive Compounds

Ethyl 1-benzyl-1H-pyrazole-4-carboxylate is primarily utilized in the synthesis of various bioactive compounds. The following table summarizes key derivatives and their respective applications:

Compound Application
Isoxazole derivativesUsed as herbicides and fungicides
1,2,3-triazolesAntibacterial, anticancer, and anti-hypercholesterolemic agents
Imidazo[1,2-b]pyrazole derivativesPotential α-glucosidase inhibitors
3,3-bis-(5-amino-1H-pyrazol-4-yl)indolin-2-oneInvestigated for various biological activities

Synthesis Methodologies

The synthesis of this compound derivatives can be achieved through various methodologies:

  • Cyclocondensation Reactions: These reactions facilitate the formation of pyrazole rings from hydrazines and carbonyl compounds.
  • One-Pot Multi-Component Reactions: This method allows for the simultaneous reaction of multiple reactants to form complex structures efficiently.
  • Microwave-Assisted Synthesis: Enhances reaction rates and yields by using microwave irradiation to heat the reaction mixture.

Biological Activities

The biological activities of this compound derivatives have been widely studied. Some notable findings include:

  • Antimicrobial Activity: Certain derivatives exhibit significant antibacterial properties against various pathogens.
  • Anticancer Properties: Compounds derived from this pyrazole scaffold have shown efficacy in inhibiting cancer cell proliferation in vitro.
  • Enzyme Inhibition: Specific derivatives act as inhibitors for enzymes such as α-glucosidase, which is relevant in diabetes management.

Case Study 1: Anticancer Activity

A derivative of this compound was tested against several cancer cell lines. The study revealed that the compound exhibited a dose-dependent inhibition of cell growth, suggesting its potential as a lead compound for anticancer drug development .

Case Study 2: Antimicrobial Efficacy

Research conducted on another derivative demonstrated significant antimicrobial activity against Mycobacterium abscessus. The compound was found to inhibit bacterial growth effectively, highlighting its potential application in treating infections caused by resistant strains .

Mechanism of Action

The mechanism of action of ethyl 1-benzyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, pyrazole derivatives are known to inhibit enzymes such as cyclooxygenase, which plays a role in inflammation . The compound may also interact with other molecular targets, leading to its diverse biological activities.

Comparison with Similar Compounds

Ethyl 1-benzyl-1H-pyrazole-4-carboxylate can be compared with other similar compounds, such as ethyl 1H-pyrazole-4-carboxylate and ethyl 1-benzyl-5-methyl-1H-pyrazole-4-carboxylate These compounds share the pyrazole ring structure but differ in their substituents, which can influence their chemical and biological properties

Conclusion

This compound is a versatile compound with significant applications in chemistry, biology, and medicine. Its synthesis involves various methods, and it undergoes diverse chemical reactions. The compound’s unique structure and properties make it valuable for scientific research and potential therapeutic applications.

Biological Activity

Ethyl 1-benzyl-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview of its pharmacological potential.

This compound can be synthesized through various methods, often involving the reaction of ethyl 1H-pyrazole-4-carboxylate with benzyl halides. This compound belongs to the pyrazole class, which is recognized for its wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects .

Biological Activity Overview

The biological activities of this compound have been explored in several contexts:

1. Anti-inflammatory Activity

Several studies have highlighted the anti-inflammatory properties of pyrazole derivatives. This compound has shown promising results in reducing inflammation in animal models. For instance, compounds derived from pyrazoles have been tested for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. In one study, derivatives exhibited significant inhibition of COX-2 with selectivity indices indicating potential therapeutic benefits .

2. Anticancer Properties

The anticancer potential of pyrazole derivatives is well-documented. This compound has been evaluated for its antiproliferative effects against various cancer cell lines. Research indicates that compounds within this class can inhibit the growth of tumors by inducing apoptosis and disrupting cell cycle progression. For example, some studies reported that pyrazole derivatives demonstrated efficacy against breast and lung cancer cells, suggesting that this compound may share similar properties .

3. Antimicrobial Activity

The antimicrobial activity of this compound has also been investigated. Pyrazoles are known for their effectiveness against a range of bacterial strains and fungi. In vitro studies have shown that certain derivatives possess significant antibacterial activity against Gram-positive and Gram-negative bacteria, as well as antifungal properties .

Case Study 1: Anti-inflammatory Effects

In a study evaluating the anti-inflammatory effects of various pyrazole derivatives, this compound was found to reduce carrageenan-induced paw edema in rats significantly. The compound demonstrated comparable efficacy to standard anti-inflammatory drugs like indomethacin, indicating its potential as a therapeutic agent for inflammatory diseases .

Case Study 2: Anticancer Activity

A recent investigation into the anticancer properties of this compound revealed that it inhibited the proliferation of MDA-MB-231 breast cancer cells by inducing cell cycle arrest at the G2/M phase. The study highlighted the compound's ability to activate apoptotic pathways, leading to increased cancer cell death .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of pyrazole derivatives. Modifications at specific positions on the pyrazole ring can significantly influence biological activity:

Compound ModificationBiological Activity Impact
Electron-withdrawing groups at position 4Increased COX inhibitory activity
Alkyl substitutions at N-1 positionEnhanced anticancer activity
Aromatic substitutions at C-3Improved antimicrobial properties

The SAR studies indicate that both steric and electronic factors play vital roles in determining the biological activity of these compounds .

Properties

IUPAC Name

ethyl 1-benzylpyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-2-17-13(16)12-8-14-15(10-12)9-11-6-4-3-5-7-11/h3-8,10H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUTDJCLKKQWXGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10570365
Record name Ethyl 1-benzyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10570365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150559-94-7
Record name Ethyl 1-benzyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10570365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a mixture of ethyl 1H-pyrazole-4-carboxylate (35.0 g, 250 mmol) and K2CO3 (69.0 g, 500 mmol) in CH3CN (250 mL) was added BnBr (42.7 g, 250 mmol). The mixture was stirred at RT for 18 h and concentrated. The residue was suspended in EA (500 mL), washed with water (200 mL×2), dried over Na2SO4 and concentrated to give the desired compound as a white solid (53.0 g, 91.2%). 1H NMR (DMSO-d6) δ 8.46 (s, 1H), 7.88 (s, 1H), 7.41-7.19 (m, 5H), 5.37 (s, 2H), 4.21 (q, 2H, J=5.4 Hz), 1.25 (t, 3H, J=5.4 Hz). MS (ESI) m/e [M+1]+ 231.0.
Quantity
35 g
Type
reactant
Reaction Step One
Name
Quantity
69 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
42.7 g
Type
reactant
Reaction Step Two
Yield
91.2%

Synthesis routes and methods II

Procedure details

To a solution of Ethyl-4-pyrazole-carboxylate (14.0 g, 100 mmol) in Acetone (200 ml) was added potassium carbonate (27.6 g, 200 mmol) and Benzyl Bromide (12 ml, 100 mmol). The mixture was heated to 60° C. and stirred for 14 hours. The reaction mixture was cooled and filtered to remove any solids. The filtrate was concentrated and the residue was purified using column chromatography (3:1 Hexanes:Ethyl Acetate) to yield ethyl 1-benzylpyrazole-4-carboxylate (19.0 g, HNMR)
Name
Ethyl-4-pyrazole-carboxylate
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
27.6 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

To a suspension of sodium hydride (containing 63%, 652 mg) in dimethylformamide (abbreviated as DMF hereinafter) was added a solution of 4-ethoxycarbonylpyrazole (2.00 g) in DMF (15 ml) at room temperature. After stirred for 30 min at room temperature, to the mixture was added benzylbromide (2.04 ml). After stirred for 30 min, the mixture was quenched by addition of water. The mixture was extracted with ethyl acetate-n-hexane. The extract was washed with a saturated aqueous solution of sodium chloride, dried over anhydrous magnesium sulfate, and evaporated. The residue was purified by silica gel column chromatography (n-hexane:ethyl acetate=3:1) to give the title compound (2.98 g) having the following physical data.
Quantity
652 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
2.04 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

1H-Pyrazole-4-carboxylic acid, ethyl ester [CAS Reg. No. 37622-90-5] (1.52 g) was dissolved in dry DMF (25 mL) and cooled to 0° C. under argon. To the mixture was added sodium hydride (651 mg, 60% in mineral oil) and the mixture was allowed to stir at 0° C. for 30 minutes. Benzyl bromide (2.23 g, 1.55 mL) was added over a period of 15 minutes and stirring was continued again for 1 hour at 0° C. The reaction mixture was poured into ice water and extracted with ethyl acetate. The organic layer was washed with brine, dried over Na2SO4 and evaporated. Toluene was added and the removed by evaporation to remove some residual water. The residue was purified by flash chromatography (50 g silica gel, gradient of ethyl acetate in heptane (10% to 40%) to give the desired material as a light yellow liquid (2.36 g). MS (m/e)=231.1[MH+].
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
651 mg
Type
reactant
Reaction Step Two
Quantity
1.55 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
25 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods V

Procedure details

Bromomethyl-benzene (610 mg, 3.57 mmol) was suspended in Acetone (25 ml), ethyl 1H-pyrazole-4-carboxylate (500 mg, 3.57 mmol) and K2CO3 (2465 mg, 17.84 mmol) were added. The suspension was stirred 16 h at 50° C. The reaction mixture was filtrated and evaporated in vacuum to give the title compound which was used for the next step without further purification. HPLC/MS (Method A) RtA=1.82 min, MS [M+H]+=230.9.
Quantity
610 mg
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step Two
Name
Quantity
2465 mg
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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